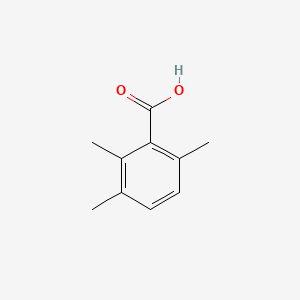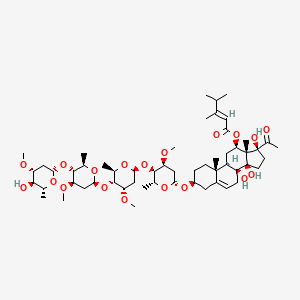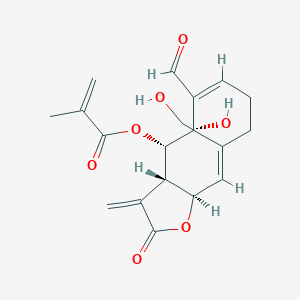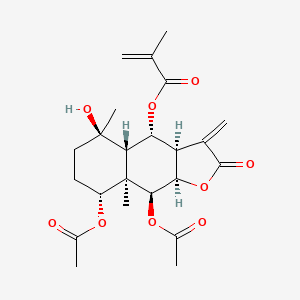
12-Oxograndiflorenic acid
Descripción general
Descripción
12-Oxograndiflorenic acid is a natural product that can be isolated from vegetative Ambrosia hispida . It is also known as ent-12-oxokaura-9(11),16-dien-19-oic acid .
Synthesis Analysis
The synthesis of this compound involves the 12-oxo-phytodienoic acid reductases (OPRs), which are enzymes that catalyze the reduction of double-bonds in α, β -unsaturated aldehydes or ketones . These enzymes are part of the octadecanoid pathway that converts linolenic acid to jasmonic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H26O3 . The SMILES representation isC[C@]1(CCC2)C(C@[C@]2(C)C(O)=O)(C3)C[C@@H]4C3=C)=CC4=O . Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 314.42 . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Aplicaciones Científicas De Investigación
Plant Signaling and Stress Responses : 12-OPDA plays a crucial role in regulating plant immunity, seed dormancy, and germination. It is involved in signaling pathways that affect gene expression and target protein functions, akin to the activities of prostaglandins in animals (Maynard et al., 2018).
Biosynthesis of Jasmonic Acid : Various plant species can metabolize 12-oxo-PDA to produce jasmonic acid, a compound with growth-regulating properties. This suggests a general metabolic pathway in plants for synthesizing jasmonic acid from 12-oxo-PDA (Vick & Zimmerman, 1984).
Formation in Plant Tissues : 12-OPDA is produced in plants, especially in chloroplasts, from α-linolenic acid. It serves as a signal transducer in plants, mediating various defensive mechanisms against pathogens and is a precursor for jasmonic acid biosynthesis (Stelmach et al., 2001).
Role in Jasmonic Acid Pathway : Research indicates that 12-OPDA is an important intermediate in the biosynthesis of jasmonic acid, a key regulator in plant herbivore defense and stress responses (Wasternack & Strnad, 2018).
Involvement in Plant Growth and Defense : 12-OPDA has been shown to inhibit growth in certain plant species and is suggested to be involved in responses to environmental stresses, particularly in basal lineages of land plants (Yamamoto et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidene-12-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13,15H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,15-,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWVZWGUPHJFMN-XXEDRWDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(=O)C(C3)C(=C)C4)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC(=O)[C@@H](C3)C(=C)C4)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate](/img/structure/B1164401.png)